molecular formula C7H5NS B8484396 3-Thiophen-3-yl acrylonitrile

3-Thiophen-3-yl acrylonitrile

Cat. No. B8484396
M. Wt: 135.19 g/mol
InChI Key: CBHZBVLWQJCTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07199119B2

Procedure details

A mixture of cyanoacetic acid (7.56 g, 88.9 mmol), thiophene-3-carbaldehyde 79 (Aldrich, Wis.) (10.97 g, 97.8 mmol), ammonium acetate (0.36 g, 4.7 mmol), toluene (89 mL), and pyridine (47 mL) was heated at reflux for 20 h in a flask fitted with a Dean-Stark trap and condenser. After evaporation of solvents, a solution of the residue in CH2Cl2 (300 mL) was washed with water, dried over Na2SO4, filtered, and evaporated. The crude product was isolated by flash chromatography on a silica gel column using 10% to 20% gradient of EtOAc in hexane as eluent to afford 3-thiophen-3-yl acrylonitrile (6.38 g) in a 1.8 to 1 ratio of trans to cis isomer as a dark brown oil. The product was then dissolved in pyridine (100 mL) and EtOH (20 mL). To the resulting solution was added NaBH4 (3.57 g, 94.4 mmol). The solution was then heated at 100° C. until completion of the reaction approx. (4 h) and concentrated in vacuo. The crude product was purified by silica gel column chromatography (eluent: 11% EtOAc in hexane). The major fractions were combined and concentrated to give 80 (4.03 g) as a yellow liquid. 1H NMR (400 MHz, d6-DMSO) δ: 7.50 (dd, J=3.0 and 5.0 Hz, 1H), 7.31 (m, 1H), 7.07 (dd, J=1.0 and 5.0 Hz, 1H), 2.89 (m, 2H), 2.81 (m, 2H). MS (EI) m/z (M+H+) 138.
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
10.97 g
Type
reactant
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](O)=O)#[N:2].[S:7]1[CH:11]=[CH:10][C:9](C=O)=[CH:8]1.C1(C)C=CC=CC=1.N1C=CC=CC=1>CCOC(C)=O.CCCCCC.C([O-])(=O)C.[NH4+]>[S:7]1[CH:11]=[CH:10][C:9]([CH:4]=[CH:3][C:1]#[N:2])=[CH:8]1 |f:6.7|

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
10.97 g
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
Quantity
89 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
47 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.36 g
Type
catalyst
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h in a flask
Duration
20 h
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap and condenser
CUSTOM
Type
CUSTOM
Details
After evaporation of solvents
WASH
Type
WASH
Details
a solution of the residue in CH2Cl2 (300 mL) was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was isolated by flash chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.38 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.